molecular formula C15H16F3N3O3S B12275568 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole

4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole

Cat. No.: B12275568
M. Wt: 375.4 g/mol
InChI Key: QRRGZOWZZAITCW-UHFFFAOYSA-N
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Description

4-Methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole is a sulfonamide-containing heterocyclic compound characterized by a pyrazole core linked to a 4-(trifluoromethoxy)benzenesulfonyl-substituted azetidine ring. This compound is hypothesized to target enzymes or receptors via its sulfonamide moiety, a common pharmacophore in kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C15H16F3N3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

4-methyl-1-[[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C15H16F3N3O3S/c1-11-6-19-20(7-11)8-12-9-21(10-12)25(22,23)14-4-2-13(3-5-14)24-15(16,17)18/h2-7,12H,8-10H2,1H3

InChI Key

QRRGZOWZZAITCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the formation of the pyrazole ring through a condensation reaction with appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing sulfonyl groups exhibit notable antibacterial properties. For instance, derivatives similar to 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole have demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) of these compounds were significantly lower than those of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it could inhibit the growth of several human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The IC50 values obtained for these compounds were competitive with established chemotherapeutics like Doxorubicin, indicating strong potential for further development as an anticancer drug .

Synthesis Methodologies

The synthesis of 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides are common methods to introduce the sulfonyl moiety into the molecule.
  • Trifluoromethoxy Substitution : The trifluoromethoxy group can be introduced via nucleophilic substitution reactions involving trifluoromethoxy reagents.

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated a series of urea derivatives that included similar structural features to 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole. The results indicated that certain derivatives exhibited MIC values as low as 4.88 µg/mL against Candida albicans, demonstrating significant antimicrobial activity .

Case Study 2: Cancer Cell Line Testing

In another investigation, compounds structurally related to 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole were tested against various cancer cell lines. Compounds showed IC50 values lower than Doxorubicin in specific cell lines, suggesting that modifications to the pyrazole structure could enhance anticancer potency .

Mechanism of Action

The mechanism of action of 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, bioactivity, and synthetic routes of the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or EC₅₀) Synthesis Highlights Reference ID
4-Methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole Pyrazole + azetidine Trifluoromethoxy, benzenesulfonyl Under investigation Coupling of azetidine sulfonyl to pyrazole
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6) Pyrazole + piperidine Phenyl, benzenesulfonyl >10 µM (HepG-2 cells) Ethanol/acetic acid reflux with phenylhydrazine
(E)-3-(Dimethylamino)-1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)prop-2-en-1-one (4) Enaminone + piperidine Dimethylamino, benzenesulfonyl N/A Enaminone formation via Knoevenagel condensation
4-{4-[3-(4-Fluoroanilino)-1-hydroxybut-2-enylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide Pyrazole + enol-ether 4-Fluoroanilino, hydroxybutenylidene Not reported Condensation of pyrazole with aniline derivatives
4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole (21he) Triazole + pyrazole Methoxyphenyl, nitrophenyl N/A Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

Key Insights from Comparisons

  • Azetidine vs. Piperidine derivatives (e.g., compound 6) showed reduced anti-proliferative activity (>10 µM), suggesting that smaller rings (azetidine) may improve steric compatibility with biological targets .
  • Trifluoromethoxy Group: The electron-withdrawing trifluoromethoxy group in the target compound likely increases metabolic stability compared to methoxy or phenyl substituents in analogs (e.g., compound 21he) .
  • Sulfonamide Linkage : The benzenesulfonyl group is a critical pharmacophore in ERK inhibitors and antimicrobial agents. Its presence in the target compound and analogs (e.g., compound 4 ) suggests shared mechanisms of action, possibly via sulfonamide-mediated hydrogen bonding or enzyme inhibition .
  • Synthetic Flexibility : The target compound’s synthesis likely involves azetidine sulfonylation followed by pyrazole coupling, similar to methods used for compound 6 (reflux with phenylhydrazine) . In contrast, triazole hybrids (e.g., 21he ) require CuAAC click chemistry, which is less applicable to the target compound’s structure .

Bioactivity and Structure-Activity Relationships (SAR)

  • Anti-Proliferative Activity : Compound 5 (a phenylhydrazone derivative) demonstrated potent activity (IC₅₀ = 2.5 µM in HepG-2 cells), outperforming piperidine-based compound 6 . This highlights the importance of hydrazone moieties in enhancing cytotoxicity, a feature absent in the target compound .
  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound may mimic the electron-deficient aromatic systems seen in fluorinated aniline derivatives (e.g., compound I in ), which exhibit enhanced binding to hydrophobic enzyme pockets .

Biological Activity

The compound 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic benefits, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C15H16F3N3O2S\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}_2\text{S}

This structure features a pyrazole core substituted with a trifluoromethoxy group and a benzenesulfonyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to enhance binding affinity to specific enzymes, potentially inhibiting their activity. This mechanism is crucial in targeting pathways involved in cancer and inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, which is increasingly important in the context of rising antibiotic resistance .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole:

Activity Target IC50 (µM) Remarks
AntibacterialStaphylococcus aureus1.4Effective against MRSA strains .
AntimicrobialEscherichia coli0.36Significant activity observed .
Enzyme InhibitionCyclooxygenase (COX)0.5Potential anti-inflammatory effects .
CytotoxicityCancer cell lines5.0Demonstrated selective toxicity towards cancer cells .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various pyrazole derivatives, the compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The study employed agar disc diffusion methods, revealing that at a concentration of 1 mM, the compound effectively inhibited bacterial growth, suggesting potential for development as an antibiotic agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory potential of this compound by assessing its effect on COX enzymes. Results indicated that it inhibited COX-2 with an IC50 value of 0.5 µM, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

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